3,5-Dibromo-4-chloro-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClFN/c6-2-1-10-5(9)3(7)4(2)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXIUBSZKBRSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Br)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformation Studies of 3,5 Dibromo 4 Chloro 2 Fluoropyridine and Its Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated aromatic systems. In the context of 3,5-Dibromo-4-chloro-2-fluoropyridine, the presence of multiple halogen atoms offers several potential sites for nucleophilic attack, making regioselectivity a key consideration.
The regioselectivity of SNAr reactions on polyhalogenated pyridines is primarily governed by the ability of the halogen to act as a leaving group and the electronic activation provided by the pyridine (B92270) nitrogen and other ring substituents. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is inverse to their order in aliphatic nucleophilic substitution. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate through inductive effects. nih.gov
For this compound, the fluorine atom at the 2-position is expected to be the most susceptible to displacement by a nucleophile. The pyridine nitrogen atom exerts its strongest electron-withdrawing effect at the ortho (2- and 6-) and para (4-) positions, thereby activating these sites for nucleophilic attack. The fluorine at C-2 is in an ortho position, making it highly activated. Consequently, reactions with common nucleophiles such as alkoxides, amines, and thiols are anticipated to proceed with high selectivity at this position.
While the chlorine at the 4-position is also in an activated para position, the superior leaving group ability of fluorine generally leads to preferential substitution at C-2. nih.gov The bromine atoms at the 3- and 5-positions are in meta positions relative to the nitrogen and are therefore significantly less activated towards SNAr. Displacement of these bromine atoms via this mechanism would require much more forcing reaction conditions.
The mechanism of SNAr reactions in polyhalogenated pyridines, as with other electron-deficient aromatic systems, proceeds via a two-step addition-elimination pathway. The first step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate. The negative charge in the Meisenheimer complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitrogen atom of the pyridine ring and the halogen substituents.
Both steric and electronic effects play a significant role in determining the reactivity and selectivity of SNAr reactions on this compound.
Electronic Effects: The primary electronic effect is the strong electron-withdrawing nature of the pyridine nitrogen, which, as mentioned, activates the ortho and para positions to nucleophilic attack. The halogens themselves also contribute to the electronic landscape of the molecule. Their inductive electron-withdrawing effects further activate the ring for nucleophilic attack. However, their ability to donate lone-pair electrons through resonance can partially offset this activation. For halogens, the inductive effect generally outweighs the resonance effect in the context of SNAr reactivity.
Steric Effects: Steric hindrance can influence the site of nucleophilic attack. In this compound, the positions adjacent to the bulky bromine atoms (C-2, C-4, and C-6 if it were substituted) may be sterically hindered to attack by large nucleophiles. However, given that the most electronically activated site (C-2) is adjacent to a bromine atom, a competition between electronic activation and steric hindrance may be observed with particularly bulky nucleophiles. In most cases, the strong electronic activation at the C-2 position is expected to dominate, leading to substitution at this site.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the challenge and opportunity lie in achieving site-selective couplings.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. This is in contrast to SNAr reactions and is based on the relative ease of oxidative addition of the C-X bond to the palladium(0) catalyst.
Sonogashira Coupling: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also shows a preference for heavier halogens. Research on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of selective Sonogashira couplings. rsc.org By analogy, it is expected that this compound would react at the C-Br positions. The following table illustrates the potential products from a Sonogashira coupling with phenylacetylene, based on the reactivity of the analogous 3,5-dibromo-2,6-dichloropyridine.
| Entry | Reactant | Coupling Partner | Potential Product(s) | Expected Site of Reaction |
|---|---|---|---|---|
| 1 | This compound | Phenylacetylene (1 equiv.) | 3-Bromo-4-chloro-2-fluoro-5-(phenylethynyl)pyridine | C-Br |
| 2 | This compound | Phenylacetylene (2 equiv.) | 4-Chloro-2-fluoro-3,5-di(phenylethynyl)pyridine | C-Br |
This data is inferred from the reactivity of the analogous compound 3,5-dibromo-2,6-dichloropyridine. rsc.org
The formation of C-N bonds through cross-coupling reactions is a powerful method for the synthesis of arylamines.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for the coupling of aryl halides with amines. Similar to other palladium-catalyzed cross-couplings, the reactivity order is generally I > Br > Cl. Therefore, in the Buchwald-Hartwig amination of this compound, the bromine atoms at the 3- and 5-positions would be the most reactive sites. This allows for the selective introduction of one or two amino groups at these positions, leaving the chloro and fluoro substituents for potential further transformations.
Copper-Catalyzed C-N Coupling: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are also valuable for the synthesis of arylamines. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for a wide range of substrates. The reactivity trend for aryl halides in copper-catalyzed aminations is also typically I > Br > Cl, suggesting that the C-Br bonds of this compound would be the preferred sites for reaction.
Reactivity Profiling with Multiple Halogen Substituents in Cross-Coupling Reactions
The reactivity of polyhalogenated heteroarenes in cross-coupling reactions is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed. In the case of this compound, the pyridine ring is rendered electron-deficient by the cumulative inductive effect of the four halogen atoms and the inherent electron-withdrawing nature of the nitrogen atom. This electronic deficiency generally activates the C2 and C4 positions towards oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov
The general order of reactivity for halogens in such reactions follows the trend I > Br > Cl > F. nih.gov Based on this, it is expected that the two bromine atoms at the C3 and C5 positions would be the most reactive sites for cross-coupling. However, the position of the halogen on the pyridine ring also plays a crucial role. The C2 and C4 positions are electronically activated towards nucleophilic attack and oxidative addition. nih.gov Therefore, a nuanced reactivity profile emerges for this compound.
While specific studies on this exact molecule are not extensively detailed in the literature, we can infer its reactivity based on established principles for similar polyhalogenated pyridines. The C-Br bonds are generally more susceptible to oxidative addition than C-Cl or C-F bonds. Between the two bromine atoms, the one at the C5 position might exhibit different reactivity compared to the one at C3 due to the influence of the adjacent chloro and fluoro substituents.
Site-selective cross-coupling of polyhalogenated arenes and heteroarenes bearing identical halogen groups is a significant challenge but offers a powerful tool for rapid molecular diversification. nih.gov The choice of catalyst, ligand, and reaction conditions can be tuned to favor reaction at a specific site. For instance, sterically hindered ligands on the palladium catalyst can influence the regioselectivity of the coupling reaction. nih.gov In Suzuki-Miyaura coupling reactions of dihalogenated N-heteroarenes, ligand-free conditions have also been shown to afford high C4-selectivity. nih.gov
Table 1: Predicted Reactivity of Halogen Positions in this compound for Cross-Coupling Reactions
| Position | Halogen | Predicted Relative Reactivity | Rationale |
| C3 | Bromo | High | C-Br bond is weaker than C-Cl and C-F. |
| C5 | Bromo | High | C-Br bond is weaker than C-Cl and C-F. |
| C4 | Chloro | Moderate | Activated position, but C-Cl bond is stronger than C-Br. |
| C2 | Fluoro | Low | Activated position, but C-F bond is the strongest. |
This table is based on general principles of polyhalogenated pyridine reactivity and may not reflect the outcome of specific experimental conditions.
Organometallic Reagent Chemistry and Functionalization
The use of organometallic reagents provides a powerful avenue for the functionalization of halogenated pyridines, often proceeding with high regioselectivity.
Grignard reagents and alkyl lithium compounds are potent nucleophiles and strong bases that can react with polyhalogenated pyridines in several ways, including halogen-metal exchange and nucleophilic addition. The outcome of the reaction is highly dependent on the specific organometallic reagent, the substrate, and the reaction conditions.
For this compound, reaction with an alkyllithium reagent at low temperatures would likely lead to a halogen-metal exchange at one of the bromine positions, as the C-Br bond is the most labile. This would generate a lithiated pyridine species that can then be trapped with various electrophiles. Pyridines carrying various heterosubstituents, including halogens, can be selectively metalated, providing access to a wide range of functionalized building blocks. nih.govnih.gov
Addition of Grignard reagents to N-silylated pyridines is also a known method for functionalization. nih.gov The presence of multiple halogen atoms in this compound would influence the regioselectivity of such additions.
The organometallic intermediates generated from the reaction of this compound with organolithium or Grignard reagents are valuable for subsequent regiospecific displacement reactions. For example, a pyridyllithium species formed via bromine-lithium exchange can then participate in cross-coupling reactions or be quenched with an electrophile to introduce a new functional group at a specific position.
This strategy allows for the sequential and controlled functionalization of the pyridine ring. By choosing the appropriate organometallic reagent and reaction conditions, it is possible to selectively target one halogen position over the others, leading to the synthesis of highly substituted and complex pyridine derivatives. The ability to form these organometallic intermediates provides a flexible and powerful tool for the elaboration of the this compound scaffold. nih.govnih.gov
Other Strategic Functional Group Transformations
Beyond cross-coupling and organometallic chemistry, other strategic transformations can be employed to modify the halogen substituents of this compound.
The halogen atoms on the pyridine ring can be converted into a variety of other functional groups through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates these reactions, particularly at the C2 and C4 positions. nih.gov
Given the relative lability of the C-F bond in SNAr reactions on electron-deficient rings, the fluorine at the C2 position is a likely site for nucleophilic displacement. rsc.org Common nucleophiles such as amines, alkoxides, and thiolates can be used to introduce new functionalities. For instance, amination of polyhalogenated pyridines can be achieved to produce aminopyridine derivatives. imperial.ac.uk The relative reactivity of the different halogen atoms in SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile.
Table 2: Potential Functional Group Transformations via Nucleophilic Aromatic Substitution
| Position | Halogen | Potential Nucleophile | Resulting Functional Group |
| C2 | Fluoro | R-NH₂ | Amino |
| C4 | Chloro | R-OH / R-O⁻ | Alkoxy/Aryloxy |
| C2/C4 | Fluoro/Chloro | R-SH / R-S⁻ | Thioether |
This table illustrates potential transformations based on general SNAr reactivity of halogenated pyridines.
In addition to halogen-metal exchange, direct deprotonation of the pyridine ring can be achieved using strong bases, followed by trapping with an electrophile. The acidity of the C-H protons on the pyridine ring is enhanced by the presence of the electron-withdrawing halogen atoms.
For this compound, the most acidic proton would likely be at the C6 position, being ortho to the nitrogen and flanked by a bromine atom. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures could selectively deprotonate this position, generating a pyridyl anion. This anion can then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at the C6 position. This method offers a complementary strategy to functionalize the pyridine ring without directly involving the halogen atoms in the initial bond-forming step. researchgate.net
Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Chloro 2 Fluoropyridine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,5-Dibromo-4-chloro-2-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide key insights into its electronic environment and connectivity.
Due to the substitution pattern of this compound, the pyridine (B92270) ring lacks any protons. Therefore, a ¹H NMR spectrum would not show any signals corresponding to the pyridine ring itself, which simplifies the analysis of potential impurities or reaction precursors.
The ¹³C NMR spectrum is highly informative. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the halogen substituents and their positions. For a related compound, 3,5-dichloro-2-fluoropyridine, the carbon chemical shifts provide a reference for estimating the values for this compound. The presence of two bromine atoms is expected to further shift the signals of the adjacent carbons.
Expected ¹³C NMR Chemical Shifts for this compound (based on analogs):
C-2 (bearing Fluorine): Expected to be significantly downfield due to the high electronegativity of fluorine, likely in the range of 155-165 ppm.
C-3 and C-5 (bearing Bromine): These carbons would appear at higher field than C-4, influenced by the bromine atoms.
C-4 (bearing Chlorine): The chemical shift will be influenced by the adjacent bromine and chlorine atoms.
C-6: This carbon is expected to be at the highest field, being the least substituted carbon.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 165 |
| C-3 | 110 - 120 |
| C-4 | 130 - 140 |
| C-5 | 110 - 120 |
| C-6 | 140 - 150 |
| Note: These are estimated values based on data from analogous compounds. |
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. For 2-fluoropyridine (B1216828), the ¹⁹F chemical shift is observed, and similar values can be expected for its halogenated derivatives, with adjustments for the electronic effects of the bromine and chlorine substituents.
Scalar coupling constants are invaluable for confirming the connectivity of atoms. In this compound, the most significant coupling constants would be those involving the fluorine atom.
¹JCF: The one-bond coupling between ¹³C and ¹⁹F is typically large, often in the range of -150 to -380 Hz for fluorinated methanes, and similar large values are expected for fluoropyridines. uoa.gr
nJCF: Multi-bond couplings between fluorine and carbon atoms (²JCF, ³JCF, etc.) would also be present and are crucial for assigning the carbon signals. For instance, a measurable coupling would be expected between the fluorine at C-2 and the carbons at C-3 and C-6.
JCC: One-bond carbon-carbon coupling constants (¹JCC) in pyridines are dependent on substituent electronegativity. nih.gov The values for ¹J(C2C3), ¹J(C3C4), ¹J(C4C5), and ¹J(C5C6) would provide further confirmation of the carbon skeleton. Studies on substituted pyridines have shown that these couplings can range from approximately 18 Hz to 92 Hz. nih.gov
JCH: As there are no protons on the pyridine ring of the title compound, JCH couplings are not applicable for the primary structure elucidation.
| Coupling Type | Expected Range (Hz) |
| ¹J(C2-F) | 200 - 300 |
| ²J(C3-F) | 20 - 40 |
| ³J(C4-F) | 5 - 15 |
| ¹J(C-C) | 40 - 80 |
| Note: These are estimated values based on data from analogous compounds. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅Br₂ClFN), the high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl). This pattern allows for unambiguous confirmation of the molecular formula.
The fragmentation pattern in the mass spectrum provides structural information. For halogenated pyridines, common fragmentation pathways include the loss of halogen atoms and the cleavage of the pyridine ring. The initial fragmentation would likely involve the loss of a bromine atom, which is the most labile halogen in this case, followed by the loss of the second bromine, chlorine, or fluorine atoms, or ring fragmentation.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A complex cluster of peaks due to the isotopes of Br and Cl.
[M-Br]⁺: Loss of a bromine radical.
[M-Br-Br]⁺: Subsequent loss of the second bromine radical.
[M-Cl]⁺: Loss of a chlorine radical.
Further fragmentation could involve the loss of HCN or other small neutral molecules from the pyridine ring.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying functional groups. The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.
Pyridine Ring Vibrations: Aromatic C-C and C-N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. Ring breathing and other deformation modes will appear at lower frequencies.
C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration is expected in the 1300-1000 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range.
C-Br Stretch: The C-Br stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-C/C-N Stretch | 1600 - 1400 |
| C-F Stretch | 1300 - 1000 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
| Note: These are estimated values based on data from analogous compounds. |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure.
Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. In halogenated aromatic compounds, halogen bonding is a significant intermolecular force that can influence the crystal packing. In the case of this compound, various halogen-halogen and halogen-nitrogen interactions could be present, such as Br···Br, Br···Cl, Br···F, Cl···F, and Br/Cl/F···N interactions. These interactions play a crucial role in determining the solid-state properties of the compound.
Theoretical and Computational Chemistry Studies on 3,5 Dibromo 4 Chloro 2 Fluoropyridine
Quantum-Chemical Calculations
Quantum-chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. For 3,5-Dibromo-4-chloro-2-fluoropyridine, such studies would provide a deep understanding of its electronic landscape and spectroscopic characteristics.
Electronic Structure Properties
A thorough analysis of the electronic structure would reveal key aspects of the molecule's reactivity and stability. This would involve calculating properties like charge distribution, bond orders, and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting how the molecule will interact with other chemical species.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would aid in the interpretation of experimental spectra, confirming the compound's structure and purity.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| 13C (C2) | Data not available |
| 13C (C3) | Data not available |
| 13C (C4) | Data not available |
| 13C (C5) | Data not available |
| 13C (C6) | Data not available |
| Vibrational Mode | Predicted Frequency (cm-1) |
| C-F Stretch | Data not available |
| C-Cl Stretch | Data not available |
| C-Br Stretch | Data not available |
Mechanistic Studies of Chemical Reactions
Computational modeling is instrumental in mapping the reaction pathways of chemical transformations. For this compound, this would be particularly useful for understanding its behavior in reactions like Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Such studies would involve locating transition states, calculating activation energies, and elucidating the step-by-step mechanism of these important synthetic reactions. This knowledge can help in optimizing reaction conditions and predicting the regioselectivity of substitutions.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. For this compound, the presence of multiple halogen atoms suggests that halogen bonding and the associated σ-holes could play a significant role in its crystal packing. Computational analysis could quantify the strength and directionality of these interactions, providing insights into the crystal lattice structure and its physical properties.
Molecular Dynamics Simulations and Conformational Analysis of this compound
While the pyridine (B92270) ring is rigid, molecular dynamics (MD) simulations could provide insights into the molecule's behavior in different environments, such as in various solvents or at different temperatures. MD simulations can reveal information about the molecule's solvation, diffusion, and interactions with its surroundings over time. Conformational analysis, although limited for a planar aromatic ring, would be relevant if the molecule were part of a larger, more flexible structure.
Patents and Intellectual Property Landscape Pertaining to 3,5 Dibromo 4 Chloro 2 Fluoropyridine
Analysis of Patented Synthetic Routes and Methodologies Involving the Compound
Direct patents for the synthesis of 3,5-Dibromo-4-chloro-2-fluoropyridine have not been located. However, the synthesis of multi-halogenated pyridines is a well-documented field in patent literature. The general strategies involve either the direct halogenation of a pyridine (B92270) core or the modification of an already halogenated pyridine.
One common patented approach for synthesizing related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018), involves a halogen exchange reaction. For instance, pentachloropyridine (B147404) can be treated with a fluoride (B91410) source, like potassium fluoride, often in a polar aprotic solvent such as N-methylpyrrolidone, to substitute chlorine atoms with fluorine. This process is sensitive to reaction conditions, including temperature and the molar ratio of reactants, which control the degree of fluorination.
Another patented methodology involves the diazotization of aminopyridines followed by a Sandmeyer-type reaction to introduce a halogen. For example, the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been patented starting from 3,5-dibromo-4-aminopyridine. This route involves treating the aminopyridine with a nitrite (B80452) source in the presence of an acid and a halide source.
Given these precedents, a hypothetical patented synthesis for this compound could potentially start from a precursor like 2,4-dichloro-3,5-dibromopyridine, which could then undergo a selective halogen exchange to introduce the fluorine atom at the 2-position. Alternatively, a route could be envisioned starting from an appropriately substituted aminopyridine.
The table below summarizes patented synthetic approaches for compounds structurally related to this compound, which could form the basis for a novel synthetic patent.
| Patent Focus | Precursor Compound | Key Reagents | Patented Transformation |
| Fluorination | Pentachloropyridine | Potassium Fluoride, N-methylpyrrolidone | Halogen Exchange (Cl to F) |
| Iodination | 3,5-Dibromo-4-aminopyridine | Sodium Nitrite, Hydrobromic Acid, Potassium Iodide | Diazotization followed by Iodination |
| Bromination | 4-Aminopyridine | N-bromosuccinimide (NBS) | Electrophilic Bromination |
| Chlorination | Pyridine | Thionyl Chloride or Phosphorus Oxychloride | Nucleophilic Chlorination |
This table is illustrative of patented methods for related compounds due to the absence of direct patents for this compound.
Overview of Patent Activity for Applications of this compound as Chemical Intermediates and Functional Materials
Direct patent activity for the application of this compound is not evident from the available data. However, the broader class of polyhalogenated pyridines is frequently cited in patents as crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials.
Patents for agrochemicals, particularly herbicides and pesticides, often claim a wide range of substituted pyridine derivatives. These molecules serve as core structures that are further functionalized to create active ingredients. For example, 3,5-dichloro-2,4,6-trifluoropyridine is a known intermediate in the manufacture of herbicides. It is plausible that this compound could be claimed within a broad Markush structure in a patent for a novel agrochemical, even if not explicitly synthesized.
In the pharmaceutical sector, halogenated pyridines are key building blocks for a variety of therapeutic agents, including kinase inhibitors for oncology. The specific arrangement of halogens on the pyridine ring can significantly influence the binding affinity and pharmacokinetic properties of the final drug molecule. Patents in this area often describe the synthesis of complex molecules where a halogenated pyridine is coupled with other heterocyclic systems.
The table below outlines the patented applications for compounds that are structurally analogous to this compound, highlighting the potential areas where the target compound could find utility and be the subject of future intellectual property claims.
| Application Area | General Structure Claimed | Function of Pyridine Intermediate | Example of Patented Compound Class |
| Agrochemicals | Polyhalogenated Pyridines | Core scaffold for herbicides and pesticides | Pyridyloxy or Pyridylthio Herbicides |
| Pharmaceuticals | Substituted Fluoropyridines | Building block for active pharmaceutical ingredients (APIs) | Kinase Inhibitors, GPCR Modulators |
| Functional Materials | Halogenated Heterocycles | Monomer or additive for specialty polymers or electronic materials | Organic Light-Emitting Diodes (OLEDs) |
This table represents potential applications based on patent activity for related compounds, as direct patent applications for this compound were not identified.
Emerging Research Frontiers and Future Perspectives for 3,5 Dibromo 4 Chloro 2 Fluoropyridine
Development of Novel and Sustainable Synthetic Pathways
The synthesis of polysubstituted pyridines, particularly those with multiple different halogen atoms, presents considerable challenges regarding yield, regioselectivity, and environmental impact. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. The future for synthesizing 3,5-Dibromo-4-chloro-2-fluoropyridine and related compounds lies in the development of novel and sustainable synthetic pathways that prioritize efficiency and green chemistry principles.
Future research will likely focus on:
Flow Chemistry: Utilizing microreactor technology can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and selectivity. Flow systems can also enhance safety when handling highly reactive intermediates and allow for easier scalability.
Green Solvents and Catalysts: The shift away from toxic, volatile organic solvents towards water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable synthesis. nih.gov Research into recyclable, heterogeneous catalysts or metal-free catalytic systems will further reduce the environmental footprint of synthetic processes.
| Synthetic Strategy | Potential Advantages for this compound |
| One-Pot Synthesis | Reduced production time, lower cost, minimized solvent waste. |
| Flow Chemistry | Enhanced safety, improved reaction control, seamless scalability. |
| Green Catalysis | Use of recyclable catalysts, reduced reliance on toxic metals, milder reaction conditions. |
Advanced Chemo- and Regioselective Functionalization Strategies for Polyhalogenated Pyridines
The key to unlocking the synthetic potential of this compound lies in the ability to selectively functionalize one halogen position without affecting the others. Each halogen atom on the pyridine (B92270) ring exhibits a different reactivity profile, which can be exploited to achieve precise chemical modifications.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position, activated by the ring nitrogen, is the most likely site for SNAr reactions. The chlorine at the C4 position is also susceptible to substitution, though typically under more forcing conditions than the C2-fluorine. This differential reactivity allows for sequential substitutions. Research on pentafluoropyridine (B1199360) has extensively demonstrated the principles of regioselective SNAr, which serves as a model for more complex systems. nih.govmdpi.com
Halogen-Metal Exchange: The bromine atoms at the C3 and C5 positions are prime candidates for halogen-metal exchange, most commonly using organolithium or magnesium reagents. znaturforsch.com This strategy converts the C-Br bond into a nucleophilic carbon center, which can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The challenge lies in achieving selectivity between the two bromine atoms if the molecule is further substituted.
Directed Ortho-Metalation (DoM): While less straightforward on such an electron-deficient ring, the introduction of a directing group could enable C-H activation at the C6 position, a site that lacks a halogen.
Future work will focus on refining reaction conditions and reagents to achieve unparalleled control over site-selectivity, enabling the programmed construction of highly complex pyridine derivatives.
| Position | Halogen | Primary Reaction Pathway | Relative Reactivity |
| C2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | High |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Moderate |
| C3/C5 | Bromo | Halogen-Metal Exchange / Cross-Coupling | High (for metal-catalyzed reactions) |
Exploration of New Catalytic Systems for Derivatization and Bond Formation
Transition-metal catalysis is a powerful tool for the functionalization of halogenated aromatic compounds. For this compound, the development of new catalytic systems is crucial for selectively forming C-C and C-X bonds at the bromine and chlorine positions.
Emerging frontiers in this area include:
Selective Cross-Coupling: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira coupling are standard methods for functionalizing aryl bromides and chlorides. A major research goal is the development of ligands and catalysts that can differentiate between the C-Br and C-Cl bonds, allowing for selective coupling at one site over the other.
C-H Activation/Functionalization: While challenging on an electron-poor pyridine ring, catalytic C-H functionalization at the C6 position would represent a highly atom-economical method for introducing new substituents without pre-functionalization. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated catalysis offers mild reaction conditions and unique reactivity pathways for the functionalization of heteroaromatics, potentially enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net
The ultimate aim is to create a catalytic toolbox that allows for the precise and predictable derivatization of each position on the this compound ring, providing rapid access to diverse molecular libraries.
Expanding the Scope of Biological and Material Science Applications Through Rational Design
The unique properties conferred by halogen atoms—such as lipophilicity, metabolic stability, and the ability to form halogen bonds—make polyhalogenated pyridines valuable in medicinal chemistry and material science. mdpi.comnih.gov Rational design, guided by an understanding of structure-activity relationships, will be key to unlocking the full potential of this compound.
Medicinal Chemistry: The pyridine core is a common feature in many approved drugs. By using this compound as a scaffold, medicinal chemists can systematically introduce various functional groups at different positions to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. The ability of halogens to participate in halogen bonding is an increasingly recognized strategy in rational drug design to enhance ligand-protein interactions. nih.govmdpi.com
Material Science: Fluorinated aromatic compounds are precursors to high-performance polymers and materials with exceptional thermal stability and chemical resistance. mdpi.com Derivatives of this compound could be used to create novel fluorinated polymers, liquid crystals, or organic electronic materials. The multiple halogen sites allow for the creation of cross-linked networks, leading to robust thermosetting materials suitable for aerospace or other demanding applications. mdpi.com
| Application Area | Rationale for Using this compound |
| Drug Discovery | Scaffold for creating diverse libraries; halogens can enhance binding and metabolic stability. nih.gov |
| Agrochemicals | A core structure for developing new herbicides, fungicides, and pesticides. |
| Advanced Polymers | Monomer for creating fluoropolymers with high thermal stability and chemical resistance. mdpi.com |
| Organic Electronics | Building block for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |
Integration of Advanced Computational Modeling for Property Prediction and Reaction Design
As the complexity of molecules like this compound increases, experimental exploration can become time-consuming and resource-intensive. Advanced computational modeling, particularly Density Functional Theory (DFT), provides an invaluable tool for predicting molecular properties and guiding synthetic efforts. researcher.liferesearchgate.net
Future applications of computational modeling will include:
Reactivity Prediction: DFT calculations can determine the electron density at each position of the pyridine ring, predicting the most likely sites for nucleophilic or electrophilic attack. researcher.lifeias.ac.in This allows chemists to anticipate the outcome of reactions and design strategies for achieving the desired regioselectivity.
Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction pathways, helping to understand why a certain catalyst or set of conditions favors one product over another. acs.org
Virtual Screening and Property Prediction: In drug and materials design, computational models can predict the properties of virtual libraries of derivatives. This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. tandfonline.com
By integrating computational chemistry with experimental work, researchers can accelerate the development cycle, reduce waste, and more effectively navigate the complex reactivity of polyhalogenated systems like this compound.
Q & A
Q. How can the synthesis of 3,5-Dibromo-4-chloro-2-fluoropyridine be optimized to improve yield and purity?
Methodological Answer:
- Step-wise Halogenation: Begin with selective bromination/chlorination of the pyridine core. Use bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DCM) under controlled temperatures (0–25°C). Fluorination can be achieved via halogen-exchange reactions using agents like KF/18-crown-6 .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC with a C18 column (UV detection at 254 nm).
- Yield Optimization: Adjust stoichiometry (e.g., excess Br₂ for complete di-bromination) and reaction time. For example, extended reaction times (24–48 hrs) may reduce side products in analogous halogenated pyridines .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify substitution patterns. For example, fluorine-induced deshielding in adjacent protons can confirm fluorination at the 2-position .
- IR Spectroscopy: Detect functional groups (C-F stretch: 1100–1000 cm⁻¹; C-Br: 600–500 cm⁻¹). Compare with computational predictions (DFT) for validation .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak for C₅HBr₂ClFN⁺). Fragmentation patterns distinguish positional isomers .
Q. How should researchers assess the stability of this compound under various storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at elevated temperatures (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC every 7 days.
- Inert Atmosphere: Use argon/vacuum-sealed vials to prevent hydrolysis or oxidation. Related halogenated pyridines show improved stability at -20°C in dark conditions .
- Degradation Analysis: Identify byproducts (e.g., dehalogenation products) using LC-MS. Quantify stability via half-life calculations under each condition .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Refinement Software: Use SHELXL for small-molecule refinement. Compare multiple models (e.g., different space groups) to resolve disorder in halogen positions .
- Cross-Validation: Validate crystallographic data with NMR/IR. For example, discrepancies in bond lengths may arise from thermal motion; neutron diffraction or low-temperature XRD (100 K) improves accuracy .
Q. How does the halogen substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substituent Effects: Bromine at the 3,5-positions enhances oxidative addition with Pd catalysts. Fluorine at the 2-position may sterically hinder coupling; test bulky ligands (e.g., SPhos) to improve efficiency .
- Competitive Experiments: Compare reaction rates with mono-brominated analogs. Use GC-MS to track intermediate formation and regioselectivity .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Crystallographic Integration: Overlap computed bond angles/distances with XRD data to validate models. Discrepancies >0.05 Å suggest need for dispersion corrections (e.g., D3-BJ) .
Q. How can researchers design experiments to study the biological interactions of this compound?
Methodological Answer:
- Target Screening: Use fluorescence polarization assays to test binding affinity with enzymes (e.g., kinases). Halogenated pyridines often act as ATP-competitive inhibitors .
- Toxicity Profiling: Perform cell viability assays (MTT) on mammalian cell lines. Compare IC₅₀ values with structurally similar compounds to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
